An In-depth Technical Guide to 3',6-Dinitroflavone: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3',6-Dinitroflavone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',6-Dinitroflavone, more accurately known as 6,3'-Dinitroflavone (6,3'-DNF). This synthetic flavone derivative has garnered significant interest for its potent anxiolytic properties, mediated through its interaction with the central benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document details its chemical structure, physicochemical properties, synthesis, and established biological activities. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a visual representation of its mechanism of action through a signaling pathway diagram.
Chemical Structure and Identification
6,3'-Dinitroflavone is a flavonoid derivative characterized by a core 2-phenylchromen-4-one structure substituted with two nitro groups at the 6 and 3' positions of the flavone skeleton.
| Identifier | Value |
| Common Name | 6,3'-Dinitroflavone (6,3'-DNF) |
| IUPAC Name | 6-nitro-2-(3-nitrophenyl)chromen-4-one |
| Molecular Formula | C15H8N2O6 |
| SMILES | O=C1C=C(OC2=C1C=C(C=C2)--INVALID-LINK--=O)C3=CC(=CC=C3)--INVALID-LINK--=O |
| InChI | InChI=1S/C15H8N2O6/c18-13-9-15(11-4-2-1-3-10(11)16(19)20)23-14-7-5-12(17(21)22)6-8(13)14/h1-9H |
Physicochemical Properties
A summary of the key physicochemical properties of 6,3'-Dinitroflavone is presented below. These values are calculated based on its chemical structure.
| Property | Value | Unit |
| Molecular Weight | 312.24 | g/mol |
| logP (calculated) | 2.8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 118.88 | Ų |
Synthesis
6,3'-Dinitroflavone can be synthesized via the direct nitration of flavone.[1] A general procedure adaptable for this synthesis is outlined below.
Experimental Protocol: Synthesis of 6,3'-Dinitroflavone
Materials:
-
Flavone
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Ethanol
-
Distilled water
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Buchner funnel and flask
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Filter paper
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Recrystallization apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.
-
Nitration Reaction: Dissolve flavone in a minimal amount of cold concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture under vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring and Quenching: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation of the Crude Product: A yellow precipitate of the dinitroflavone isomers will form. Isolate the crude product by vacuum filtration using a Buchner funnel, and wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Purification: The crude product, a mixture of dinitroflavone isomers, requires purification. Recrystallize the solid from a suitable solvent system, such as ethanol or acetic acid, to isolate the 6,3'-dinitroflavone isomer. Further purification can be achieved by column chromatography if necessary.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Determine the melting point.
Biological Activity and Mechanism of Action
6,3'-Dinitroflavone is a potent ligand for the benzodiazepine binding site on the GABAA receptor, exhibiting high affinity.[1][2] This interaction allosterically modulates the receptor, enhancing the effect of GABA and leading to anxiolytic effects.[3][4]
Signaling Pathway
The following diagram illustrates the mechanism of action of 6,3'-Dinitroflavone at the GABAA receptor.
Pharmacological Profile
6,3'-Dinitroflavone has been shown to have a potent anxiolytic effect in animal models, such as the elevated plus-maze test.[2][5] Notably, it exhibits a degree of selectivity, possessing anxiolytic properties at doses that do not cause significant sedative, myorelaxant, or amnestic effects.[5] This favorable pharmacological profile suggests its potential as a lead compound for the development of novel anxiolytic drugs with fewer side effects than classical benzodiazepines.
Key Experimental Data
The following tables summarize the quantitative data regarding the biological activity of 6,3'-Dinitroflavone.
Table 1: Binding Affinity of 6,3'-Dinitroflavone for Benzodiazepine Receptors
| Brain Region | Receptor Subtype Enriched | Ki (nM) | Reference |
| Cerebellum | Type I (α1 subunit) | Lower Ki | [5] |
| Spinal Cord | Type II | Higher Ki | [5] |
| Dentate Gyrus | Type II | Higher Ki | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Efficacy of 6,3'-Dinitroflavone at Recombinant GABAA Receptor Subtypes
| Receptor Subtype | Modulatory Effect | Reference |
| α1β2γ2 | Low efficacy inverse agonistic | [6] |
| α5β2γ2 | Low efficacy inverse agonistic | [6] |
| α2β2γ2, α3β2γ2, α4β2γ2, α6β2γ2 | None or very low efficacy positive | [6] |
| α4β2δ, α4β3δ | None or very low efficacy positive | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: [3H]Flunitrazepam Competitive Binding Assay
This protocol is adapted from standard procedures for assessing the binding of ligands to the benzodiazepine site of the GABAA receptor.
Objective: To determine the binding affinity (Ki) of 6,3'-Dinitroflavone for the central benzodiazepine receptor.
Materials:
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Rat brain tissue (e.g., cerebral cortex, cerebellum)
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Tris-HCl buffer (50 mM, pH 7.4)
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[3H]Flunitrazepam (radioligand)
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Diazepam or Flumazenil (for non-specific binding determination)
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6,3'-Dinitroflavone (test compound) at various concentrations
-
Polypropylene test tubes
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Centrifuge
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Scintillation vials
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Scintillation cocktail
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Liquid scintillation counter
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Homogenizer
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Whatman GF/B glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cell debris.
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Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet containing the synaptic membranes is resuspended in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In polypropylene test tubes, add the following in order:
-
Tris-HCl buffer
-
A fixed concentration of [3H]Flunitrazepam (typically 1-2 nM).
-
Varying concentrations of 6,3'-Dinitroflavone (e.g., from 10-10 to 10-5 M).
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled diazepam or flumazenil (e.g., 10 µM).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
The final assay volume should be consistent (e.g., 500 µL).
-
-
Incubation: Incubate the tubes at 0-4 °C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through Whatman GF/B glass fiber filters.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to stand for several hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 6,3'-Dinitroflavone.
-
Determine the IC50 value (the concentration of 6,3'-Dinitroflavone that inhibits 50% of the specific binding of [3H]Flunitrazepam).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Elevated Plus-Maze Test for Anxiolytic Activity
This protocol is a standard behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of 6,3'-Dinitroflavone in mice.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms elevated from the floor).
-
Adult male mice.
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6,3'-Dinitroflavone solution for injection (e.g., dissolved in a vehicle like DMSO and diluted in saline).
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Vehicle solution (control).
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Syringes and needles for intraperitoneal (i.p.) injection.
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Video camera and tracking software (optional but recommended for accurate data collection).
-
Stopwatch.
-
70% ethanol for cleaning.
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment. The room should be quiet and have controlled lighting.
-
Drug Administration:
-
Administer 6,3'-Dinitroflavone (e.g., at doses ranging from 0.1 to 10 mg/kg) or the vehicle solution via i.p. injection.
-
Allow a pre-treatment period of 15-30 minutes before testing.
-
-
Testing:
-
Place a mouse individually in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute period.
-
Record the following parameters, either manually or using video tracking software:
-
Number of entries into the open arms.
-
Time spent in the open arms.
-
Number of entries into the closed arms.
-
Time spent in the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
-
Post-Test:
-
After the 5-minute test period, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries ( (open arm entries / total arm entries) x 100) and the percentage of time spent in the open arms ( (time in open arms / 300 seconds) x 100).
-
An increase in these parameters in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
6,3'-Dinitroflavone is a synthetic flavonoid with well-documented anxiolytic properties mediated by its interaction with the benzodiazepine binding site of the GABAA receptor. Its distinct pharmacological profile, characterized by anxiolytic effects at non-sedating doses, makes it a valuable tool for neuropharmacological research and a promising scaffold for the development of novel therapeutic agents for anxiety disorders. This technical guide provides a foundational resource for researchers and drug development professionals working with or interested in this compound.
References
- 1. 6,3'-Dinitroflavone: a high affinity ligand for the BZD-R with potent anxiolytic properties. - CONICET [bicyt.conicet.gov.ar]
- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
